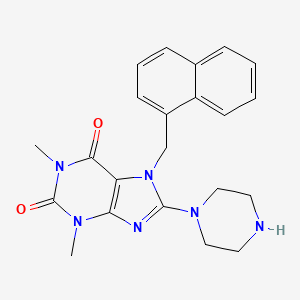

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-25-19-18(20(29)26(2)22(25)30)28(21(24-19)27-12-10-23-11-13-27)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,23H,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOQPGZBMDFBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 1,3-dimethylxanthine with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Piperazine with various alkyl halides in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purine receptors or enzymes involved in nucleotide metabolism. This binding can modulate various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential roles in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The naphthalen-1-ylmethyl group at position 7 distinguishes the target compound from analogs with smaller or polar substituents:

Key Insights :

- Bulky aromatic groups (e.g., naphthalenylmethyl) enhance lipophilicity and may improve blood-brain barrier penetration compared to alkyl or chloroalkyl chains .

- Polar substituents like 4-phenylpiperazinyl-butyl ketone improve target engagement in chemoprevention models .

Substituent Variations at Position 8

The piperazinyl group at position 8 is critical for receptor interactions:

Key Insights :

- Piperazinyl and piperidinyl groups enable hydrogen bonding with neurotransmitter receptors (e.g., 5-HT1A) .

- Electron-withdrawing groups (nitro, chloro) may reduce metabolic stability compared to piperazinyl .

Piperazine Ring Modifications

The piperazine moiety’s substitution pattern influences solubility and target affinity:

Key Insights :

- Hydroxyethyl or phenyl modifications improve solubility or receptor specificity but may alter metabolic pathways .

Pharmacological and Analytical Comparisons

Key Insights :

- The target compound’s lack of reported bioactivity contrasts with vasodilatory (theophylline) and chemopreventive (8-methoxy) analogs, highlighting the need for targeted assays .

Biological Activity

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound that belongs to the purine derivative class. This compound exhibits significant biological activity and has garnered attention for its potential therapeutic applications in various fields, particularly in oncology and neurology. The following sections will detail its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 529.0 g/mol. The structure features a piperazine ring and a naphthylmethyl group, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H29ClN6O2 |

| Molecular Weight | 529.0 g/mol |

| IUPAC Name | 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

| InChI Key | UHXZHDDBWPEXQU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the central nervous system (CNS). The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Key Mechanisms

- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release.

- Cytotoxic Effects : Studies have indicated that related piperazine derivatives exhibit cytotoxicity against cancer cell lines by interfering with DNA replication and repair mechanisms.

- Cell Membrane Permeability : Its structure allows for effective cellular uptake, facilitating its action within target cells.

Biological Activity Studies

Recent research has highlighted the potential of this compound in cancer therapy and cellular imaging. A study focusing on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxicity against breast cancer cell lines while maintaining high viability in non-cancerous cells (82–95% viability at 1 μg/mL) .

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of derivatives similar to this compound against various cell lines:

| Cell Line | Viability (%) at 1 μg/mL |

|---|---|

| Non-cancerous (3T3) | 82–95 |

| Breast Cancer (4T1) | Significant cytotoxicity observed |

These findings suggest that compounds within this class could be promising candidates for developing targeted cancer therapies.

Research Applications

The compound's ability to interact with biological systems makes it suitable for several applications:

- Drug Development : Investigated for potential use in treating neurological disorders and certain cancers.

- Imaging Agents : Its fluorescent properties enable it to serve as a probe for cellular imaging studies.

Q & A

Q. How to design stability studies for this compound under physiological conditions?

- Methodology :

- Forced degradation : Expose to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 24-hour intervals.

- Mass balance analysis : Quantify parent compound and degradants to establish degradation pathways .

Tables for Key Data

| Substituent Effects on Solubility |

|---|

| 7-Position Group |

| Naphthalen-1-ylmethyl |

| Phenethyl |

| 4-Methylphenyl |

| Data derived from analogs in |

| Reaction Optimization Parameters |

|---|

| Condition |

| DMF at 60°C |

| NaSH at –20°C |

| Catalyst: Pd(OAc)₂ |

| Based on |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.